RKI-1447 (dihydrochloride) is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). [, , ] It acts as a Type I kinase inhibitor. [] RKI-1447 has emerged as a valuable tool in preclinical research, particularly in oncology, due to its anti-invasive and antitumor activities. [] Its role in modulating various cellular processes, including cell migration, invasion, and apoptosis, has made it a subject of extensive investigation. [, , ]
Synthesis Analysis
While the provided papers do not contain details on the specific synthesis of RKI-1447, they highlight that it belongs to a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. [] These derivatives exhibit significant variations in activity based on the stereochemistry and substitutions on the phenyl ring. [] X-ray crystallography has been used to determine the binding mode of these inhibitors. []
Molecular Structure Analysis
RKI-1447's binding mode has been elucidated through crystal structure analysis in complex with ROCK1. [, ] The analysis revealed that it binds to the ATP binding site of ROCK1, specifically interacting with the hinge region and the DFG motif. [] This binding interaction is crucial for its inhibitory activity against ROCK kinases. []
Mechanism of Action
RKI-1447 exerts its biological effects by inhibiting the activity of ROCK1 and ROCK2 kinases. [, , , ] ROCK kinases are downstream effectors of the small GTPase Rho, a key regulator of cytoskeletal dynamics and cell signaling. [] By inhibiting ROCK, RKI-1447 disrupts various cellular processes regulated by this pathway, including:
Cytoskeletal Reorganization: RKI-1447 specifically inhibits ROCK-mediated actin stress fiber formation, which is crucial for cell migration and invasion. [, ]
Cell Migration and Invasion: It effectively inhibits the migration and invasion of various cancer cells, including breast, [, ] ovarian, [, ] and colorectal cancer cells. []
Apoptosis: RKI-1447 promotes apoptosis in cancer cells, potentially through disruption of cellular bioenergetics and mitochondrial dynamics. []
Cancer Research: RKI-1447 has demonstrated promising antitumor effects in preclinical models of various cancers, including breast cancer, [, ] colorectal cancer, [] ovarian cancer, [, ] and medulloblastoma. [] It inhibits cancer cell proliferation, migration, invasion, and anchorage-independent growth, highlighting its potential as an anticancer therapeutic. [, , , , ]
Glaucoma Research: RKI-1447 has shown the ability to reduce intraocular pressure (IOP) in a porcine model of pigmentary glaucoma. [] It achieves this by disrupting trabecular meshwork stress fibers and increasing phagocytosis. []
Renal Physiology: RKI-1447 has been used to investigate the role of ROCK kinases in regulating renal microvascular reactivity. [, ] Studies suggest it can modulate L-VDCC function in renal vascular smooth muscle cells, impacting vascular tone. [, ]
Intervertebral Disc Degeneration: Research indicates that RKI-1447 can mitigate the effects of high mechanical stretch on annulus fibrosus cells, potentially delaying intervertebral disc degeneration. []
Future Directions
Combination Therapies: Exploring the efficacy of RKI-1447 in combination with other therapeutic agents could enhance its therapeutic potential. Studies suggest synergistic effects with HDAC inhibitors in pancreatic cancer [] and potential synergy with mTOR inhibitors in renal cell carcinoma. []
Related Compounds
Y-27632
Compound Description: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), particularly ROCK1 and ROCK2. Like RKI-1447, Y-27632 exhibits anti-invasive and antitumor activities. [, , ]
Relevance: Y-27632 serves as a valuable reference compound due to its well-established role as a ROCK inhibitor and its structural similarity to RKI-1447. Both compounds target the ATP-binding site of ROCKs, leading to the inhibition of downstream signaling pathways involved in cell migration, invasion, and proliferation. Furthermore, both Y-27632 and RKI-1447 have been investigated for their potential in treating various cancers, including breast cancer [] and clear cell renal cell carcinoma. [, , ]
RKI-1313
Compound Description: While the specific structure of RKI-1313 is not provided in the papers, it is described as a structurally-related analog of RKI-1447 with significantly weaker inhibitory activity against ROCKs. [, ]
Relevance: The papers use RKI-1313 as a negative control due to its diminished activity against ROCKs compared to RKI-1447. This comparison highlights the importance of the specific structural features present in RKI-1447 for potent and selective ROCK inhibition. For example, RKI-1447 demonstrates potent anti-invasive and antitumor activities in breast cancer models, while RKI-1313 shows minimal effects. [] This difference in activity emphasizes the importance of the specific chemical structure of RKI-1447 for its biological effects.
GSK 429286
Compound Description: While the exact structure is not detailed, GSK 429286 is mentioned as another ROCK inhibitor exhibiting selective targeting of VHL-deficient CC-RCC cells, similar to RKI-1447. []
Relevance: The paper highlights GSK 429286 as part of a group of ROCK inhibitors, including RKI-1447, that display selective targeting of VHL-deficient CC-RCC. [] This grouping suggests structural similarities and a shared mechanism of action among these compounds, targeting the ROCK pathway in the context of VHL deficiency.
AT13148
Compound Description: Though a detailed structure is not provided, AT13148 is described as an AGC kinase inhibitor that targets both ROCK1/2 and S6 kinase, a downstream effector of mTOR. This dual inhibition makes it highly effective in targeting VHL-deficient cells, surpassing the efficacy of other ROCK inhibitors, including RKI-1447, in this context. []
Relevance: AT13148 is relevant to RKI-1447 as it also targets ROCK1/2, although it possesses a broader inhibitory profile by additionally targeting S6 kinase. [] This difference highlights the potential of multi-kinase targeting and suggests that combining RKI-1447 with an S6 kinase inhibitor could enhance its efficacy in VHL-deficient cancers.
1-benzyl-3-(4-pyridylthiazol-2-yl)ureas
Compound Description: This refers to a class of compounds identified as potent ROCK inhibitors. Notably, the presence of a benzylic stereocenter significantly impacts their activity, with specific substitutions on the phenyl ring influencing potency. []
Relevance: RKI-1447 belongs to this chemical class, specifically as a 1-benzyl-3-(4-pyridylthiazol-2-yl)urea derivative. [] The research on this compound class elucidates the structure-activity relationship of RKI-1447, highlighting the importance of specific substituents on the phenyl ring and the benzylic stereocenter for its potent ROCK inhibitory activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RKI-1447 is an inhibitor of the Rho-associated kinases ROCK1 and 2 (IC50s = 14.5 and 6.2 nM, respectively) that functions by binding to the ATP binding site of the kinase. In cancer cells, RKI-1447 at a concentration of 100 nM has been found to suppress the activation of ROCK substrates myosin light chain (MLC)-2 and the MLC phosphatase PP1 regulatory subunit MYPT1 without effect on the phosphorylation of Akt, MEK, or S6 kinase. Furthermore, it can prevent ROCK-mediated migration, invasion, and anchorage-independent growth of MDA-MB-231 breast cancer cells (IC50 = 709 nM). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif. RKI-1447 suppressed phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells.